molecular formula C18H18O B1585826 4,4-Diphenylcyclohexanone CAS No. 4528-68-1

4,4-Diphenylcyclohexanone

Cat. No.: B1585826
CAS No.: 4528-68-1
M. Wt: 250.3 g/mol
InChI Key: QJPHZZUBQAASNR-UHFFFAOYSA-N
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Description

4,4-Diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a ketone derivative characterized by a cyclohexane ring substituted with two phenyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diphenylcyclohexanone can be synthesized through several methods. One common approach involves the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one using palladium on activated charcoal as a catalyst in ethanol or benzene under ambient temperature and pressure conditions . Another method includes the reaction of 4,4-diphenylcyclohexanol with phosphorus trichloride and imidazole in tetrahydrofuran to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 4,4-diphenylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: 4,4-Diphenylcyclohexanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4,4-Diphenylcyclohexanone is utilized in diverse scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Diphenylcyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 4,4-Dimethylcyclohexanone
  • 4,4-Difluorocyclohexanone
  • 4,4-Diphenyl-2-cyclohexen-1-one

Comparison: 4,4-Diphenylcyclohexanone is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. Compared to 4,4-dimethylcyclohexanone, the phenyl groups provide greater steric hindrance and electronic effects, leading to different reaction pathways and product distributions. The presence of fluorine atoms in 4,4-difluorocyclohexanone imparts distinct electronic properties, affecting its reactivity compared to this compound .

Properties

IUPAC Name

4,4-diphenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHZZUBQAASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196461
Record name Cyclohexanone, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4528-68-1
Record name Cyclohexanone, 4,4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diphenylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a Parr hydrogenation bottle was added 4,4-diphenyl-2-cyclohexen-1-one (0.91 g, 3.66), dissolved in methanol (20 mL), followed by the addition of 10% Pd/C (0.2 g). This mixture was hydrogenated at 50 psi overnight. After the catalyst was filtered and washed with methanol, the filtrate was concentrated in vacuo to give 0.90 g of 4,4-diphenyl-cyclohexanone. MS (EI) calcd: M+H=251.1; found: 251.1.
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0.91 g
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20 mL
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0.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the conformation of 4,4-diphenylcyclohexanone?

A1: Unlike typical cyclohexane rings which adopt a chair conformation, research indicates that this compound exists in a flattened chair conformation. This distortion arises from the steric interactions between the two bulky phenyl groups attached to the same carbon atom in the ring [].

Q2: How was the structure of this compound determined?

A2: The structure of this compound has been investigated using various methods, including X-ray crystallography [] and spectroscopic techniques []. These analyses provided insights into bond lengths, bond angles, and overall molecular geometry, confirming the flattened chair conformation.

Q3: Are there any known reactions involving this compound?

A3: Yes, one study investigated the dehydrobromination reaction of a related compound, cis-2,6-dibromo-4,4-diphenylcyclohexanone []. While the study didn't focus on the reaction mechanism, it showcased the reactivity of the molecule and its potential as a precursor for other compounds.

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